2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a sulfur-linked acetamide moiety and a 4-amino-5-aryl-substituted triazole core. The m-tolyl group (3-methylphenyl) at position 5 of the triazole ring enhances lipophilicity, while the 4-ethoxyphenyl substituent on the acetamide provides a balance of hydrophobic and polar interactions due to the ethoxy group. Such structural features are common in bioactive molecules targeting enzymes or receptors, such as reverse transcriptase or insect odorant receptors (Orco) .
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-16-9-7-15(8-10-16)21-17(25)12-27-19-23-22-18(24(19)20)14-6-4-5-13(2)11-14/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCGEJDONZANSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of thio-substituted 1,2,4-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the triazole ring and various substituents, contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an acetamide moiety attached to a thio-substituted triazole, which enhances its reactivity and biological profile.
Antimicrobial Activity
Compounds containing triazole rings are well-documented for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar properties.
| Compound | Activity | Reference |
|---|---|---|
| 2-(4-amino-5-(m-tolyl)-1,2,4-triazole) | Antibacterial | |
| 2-(5-(p-tolyl)-4H-triazole) | Antifungal |
Anticancer Activity
The anticancer potential of triazole derivatives is another area of active research. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain triazole derivatives have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
A comparative analysis of related compounds shows varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.28 | |
| Compound B | A549 | 10.79 | |
| Compound C | SK-MEL-2 | 4.27 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Triazole compounds are known to interact with specific enzymes and signaling pathways involved in disease processes. For instance:
- Enzyme Inhibition: Many triazoles act as inhibitors of enzymes critical for cell proliferation.
- Apoptosis Induction: Studies have indicated that these compounds may activate caspases involved in the apoptotic pathway.
- Cell Cycle Modulation: Evidence suggests that some derivatives can influence cell cycle progression.
Case Studies
Recent investigations into the biological activity of triazole derivatives have provided insights into their therapeutic potential:
- Study on Cytotoxicity: A study evaluated the effect of various triazole derivatives on MCF-7 and A549 cell lines, demonstrating significant anticancer activity with IC50 values lower than established chemotherapeutics like doxorubicin.
- Interaction with Tubulin: Docking studies have shown that certain triazole compounds bind effectively to tubulin, suggesting a mechanism for their antitumor activity through disruption of microtubule dynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations:
Substituent Impact Analysis:
- Triazole Position 5:
- Acetamide Substituent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
